methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple stepsThe cycloocta[b]thiophene ring is then constructed, and the final step involves the esterification of the carboxylate group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of oxindole derivatives, while reduction can yield dihydroindole derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways involved may vary depending on the specific application and target. For example, in cancer therapy, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Compared to other similar compounds, methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate stands out due to its unique structure and diverse biological activities . Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, which also exhibit various biological activities . the presence of the cycloocta[b]thiophene ring and the specific substitutions on the indole moiety make this compound distinct and potentially more versatile in its applications .
Properties
Molecular Formula |
C31H33N3O3S2 |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
methyl 2-[(1-benzyl-2,3-dimethylindole-5-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H33N3O3S2/c1-19-20(2)34(18-21-11-7-6-8-12-21)25-16-15-22(17-24(19)25)28(35)32-31(38)33-29-27(30(36)37-3)23-13-9-4-5-10-14-26(23)39-29/h6-8,11-12,15-17H,4-5,9-10,13-14,18H2,1-3H3,(H2,32,33,35,38) |
InChI Key |
VNHLCLVZVLAVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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